13,14-dihydro-15-keto Prostaglandin E1

説明

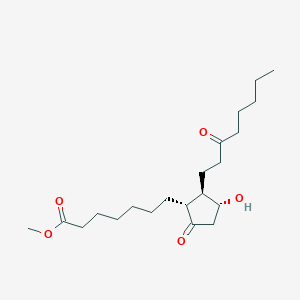

13,14-Dihydro-15-keto Prostaglandin E1 (13,14-dh-15-k PGE1) is a metabolite of Prostaglandin E1 (PGE1), a lipid mediator involved in vasodilation, platelet aggregation inhibition, and inflammation modulation . Structurally, it features a cyclopentane ring with hydroxyl and ketone groups at positions 9, 11, and 15, and a carboxylic acid side chain (molecular formula: C20H34O5; molecular weight: 354.487 g/mol) . Unlike PGE1, which is rapidly metabolized, 13,14-dh-15-k PGE1 is a stable degradation product formed via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ13-reductase . Its biological activity is significantly reduced; for example, it weakly inhibits ADP-induced platelet aggregation (IC50 = 54 µM in human platelet-rich plasma) compared to PGE1 . Plasma concentrations are approximately 10 pg/ml under steady-state conditions, reflecting its role as a biomarker for PGE1 metabolism .

特性

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJUFUWUOYSGMU-QWFCFKBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Reaction Steps

The chemical synthesis of 13,14-DH-15-keto PGE1 involves two sequential modifications of PGE1:

-

Oxidation of the C-15 Hydroxyl Group : Conversion of the 15(S)-hydroxyl group to a ketone using oxidizing agents such as Dess-Martin periodinane or pyridinium chlorochromate (PCC).

-

Hydrogenation of the 13,14 Double Bond : Catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) to saturate the double bond.

Table 1: Representative Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| C-15 Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT | 85–92 | ≥95 |

| 13,14 Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc, 25°C | 78–88 | ≥90 |

Enzymatic Synthesis

In Vivo Metabolic Pathways

In humans, 13,14-DH-15-keto PGE1 is generated endogenously via two enzymes:

Table 2: Enzymatic Kinetic Parameters

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| 15-PGDH (Human) | PGE1 | 12.4 | 8.7 |

| Prostaglandin Reductase (Rat) | 15-keto PGE1 | 9.8 | 5.2 |

In Vitro Biocatalytic Approaches

Variability in Enzymatic Activity

Interindividual differences in hepatic enzyme activity result in a 4.7-fold variation in metabolite formation rates, impacting therapeutic responses to PGE1.

Industrial-Scale Production

Batch Process Design

Industrial synthesis prioritizes cost-effectiveness and scalability:

Table 3: Industrial Method Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 82% | 94% |

| Time | 6 hours | 2 hours |

| Catalyst Reuse | 3–5 cycles | 10–12 cycles |

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group can be oxidized to form additional oxo groups.

Reduction: The oxo groups can be reduced to hydroxy groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

Oxidation Products: Compounds with additional oxo groups.

Reduction Products: Compounds with additional hydroxy groups.

Substitution Products: Esters with different alkyl or aryl groups.

科学的研究の応用

Overview

13,14-Dihydro-15-keto Prostaglandin E1 (13,14-DH-PGE1) is a significant metabolite of Prostaglandin E1 (PGE1), playing a crucial role in various biological processes, particularly in inflammation modulation and platelet aggregation inhibition. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and inflammatory conditions.

Scientific Research Applications

The applications of 13,14-DH-PGE1 span several scientific disciplines, including chemistry, biology, medicine, and industry:

- Chemistry : It serves as a model compound for studying the metabolic pathways of prostaglandins and their derivatives. Researchers utilize it to understand the biochemical transformations that prostaglandins undergo in biological systems.

- Biology : The compound is instrumental in research focused on platelet aggregation and inflammation. It is known to inhibit ADP-induced platelet aggregation, making it a valuable tool in studies related to thrombus formation and cardiovascular health .

- Medicine : 13,14-DH-PGE1 has potential therapeutic applications for conditions associated with excessive platelet aggregation and inflammation. Its ability to modulate these processes could lead to new treatments for cardiovascular diseases and other inflammatory disorders .

- Industry : The compound is utilized in pharmaceutical development targeting prostaglandin pathways, which are crucial for various physiological functions. Its role as an antiplatelet agent opens avenues for the creation of new medications aimed at managing blood clotting disorders.

Pharmacokinetics

The pharmacokinetics of 13,14-DH-PGE1 reveal its low plasma concentration yet significant biological effects during specific physiological conditions. Studies indicate that its pharmacokinetic profile in patients undergoing dialysis mirrors that observed in healthy individuals, suggesting stability and predictability in various clinical settings .

Clinical Applications and Case Studies

Emerging studies have explored the clinical implications of 13,14-DH-PGE1:

- Case Study: Lipo-PGE1 : A modified form of PGE1 has shown efficacy in treating diabetic neuropathy and leg ulcers with fewer side effects compared to traditional formulations. This suggests that derivatives like 13,14-DH-PGE1 could be developed further for therapeutic use.

- Synergistic Effects : Research indicates that when combined with nitric oxide (NO), 13,14-DH-PGE1 exhibits enhanced antiplatelet activity. This synergism could be clinically relevant for developing combination therapies aimed at managing conditions requiring platelet inhibition .

作用機序

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

類似化合物との比較

Key Insights :

- All compounds share a saturated C13-C14 bond and 15-keto group, but differ in parent prostaglandin (E1, E2, D2, J2) and ring substituents.

- The cyclopentenone ring in PGJ2 derivatives confers unique electrophilic properties, enabling covalent binding to cellular targets .

Key Insights :

- 13,14-dh-15-k PGE2 is the most widely studied metabolite due to its stability and utility in PGEM assays for quantifying systemic PGE2 .

- 13,14-dh-15-k PGD2 and PGJ2 are emerging biomarkers for liver disease but lack direct therapeutic applications .

Analytical Methods

Key Insights :

- PGEM ELISA for 13,14-dh-15-k PGE2 is commercially optimized (e.g., Cayman Chemical kits), whereas 13,14-dh-15-k PGE1 assays remain niche .

- LC-MS/MS is preferred for multi-metabolite panels in liver disease studies .

Pharmacological and Therapeutic Potential

- 13,14-dh-15-k PGE1: Limited therapeutic interest due to low activity, but its deuterated form (d4) serves as an internal standard for LC-MS quantification .

- 13,14-dh-15-k PGE2: No direct therapeutic use, but PGEM levels guide anti-inflammatory drug development .

- 13,14-dh-15-k PGJ2 : PPARγ-mediated anti-inflammatory effects are being explored for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and detection methods for 13,14-dihydro-15-keto Prostaglandin E1 in biological systems?

- Answer: 13,14-dihydro-15-keto Prostaglandin E1 (dhk-PGE1) is the major metabolite of Prostaglandin E1 (PGE1), formed via oxidation at C-15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . Detection in biological samples (e.g., plasma, urine) requires methods sensitive to rapid metabolite degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or competitive ELISA kits (e.g., Cayman Chemical’s PGEM assay) are preferred, as they quantify stable derivatives of dhk-PGE1 after enzymatic conversion . Deuterated internal standards (e.g., 13,14-dihydro-15-keto PGE1-d4) improve quantification accuracy in GC-MS workflows .

Q. How does the biological activity of dhk-PGE1 compare to its parent compound, PGE1?

- Answer: Dhk-PGE1 exhibits significantly reduced bioactivity compared to PGE1. For example, it is a weak inhibitor of ADP-induced platelet aggregation (IC50 = 54–200 μM in human PRP and washed platelets) versus PGE1’s potent antiplatelet effects . This inactivation underscores the importance of studying both precursor and metabolite dynamics in physiological models. Experimental designs should include time-course analyses to track activity shifts during metabolic conversion .

Q. What are the key considerations for sample preparation when quantifying dhk-PGE1 in vitro versus in vivo?

- Answer: In vitro studies require controlled enzymatic inactivation (e.g., using indomethacin to block cyclooxygenase) to prevent artifact formation . For in vivo samples, rapid collection and stabilization (e.g., flash-freezing) are critical due to dhk-PGE1’s short half-life. Plasma and urine often require solid-phase extraction (SPE) or immunoaffinity purification to isolate metabolites from complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported formation pathways of prostaglandin metabolites like dhk-PGE1?

- Answer: Discrepancies (e.g., evidence against metabolite formation in specific tissues ) necessitate validation using orthogonal methods. For instance, combine radiometric assays (tracking H-labeled PGE1 metabolism) with modern LC-MS/MS to confirm metabolite identity. Cross-reactivity studies in immunoassays and receptor-binding assays (e.g., FP/DP receptor specificity ) can further clarify conflicting data .

Q. What experimental strategies are recommended for investigating dhk-PGE1’s receptor interactions and signaling pathways?

- Answer: Use recombinant human prostanoid receptor membrane preparations (e.g., DP receptor assays) to test dhk-PGE1 binding affinity. Competition binding assays with H-labeled ligands (e.g., PGD2) and IC50 determinations can identify off-target effects . For signaling studies, pair phosphoproteomics with pharmacological inhibitors (e.g., EP receptor antagonists) to map downstream pathways .

Q. How do methodological challenges impact the study of dhk-PGE1 in inflammatory models, and how can they be mitigated?

- Answer: Dhk-PGE1’s low abundance in inflammatory exudates requires ultra-sensitive detection. Use stable isotope dilution assays (SIDA) with deuterated analogs to enhance precision . In animal models, consider genetic knockouts of 15-PGDH to isolate dhk-PGE1’s role. Parallel measurement of upstream eicosanoids (e.g., PGE2, COX-2 activity) contextualizes its contribution to inflammation .

Q. What are the implications of interspecies differences in dhk-PGE1 metabolism for translational research?

- Answer: Rodent models may not fully replicate human metabolism due to variations in 15-PGDH expression and substrate specificity. Validate findings using human primary cells (e.g., mast cells or platelets) and cross-reference with clinical metabolite profiles . Pharmacokinetic studies in humanized mice or organ-on-chip systems improve translational relevance .

Methodological Reference Tables

Key Research Gaps and Future Directions

- Theoretical Metabolites: Compounds like 13,14-dihydro-15-keto PGD1 lack biological validation; synthetic standards and activity screens are needed .

- Temporal Dynamics: Real-time tracking of dhk-PGE1 in vivo using microdialysis-coupled MS could elucidate its transient roles.

- Clinical Correlation: Link dhk-PGE1 levels in patient biofluids (e.g., urine in vascular diseases) to PGE1 therapeutic outcomes .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。